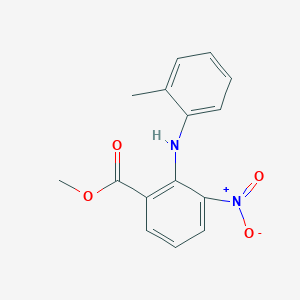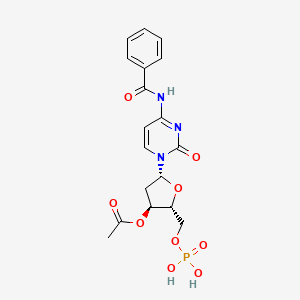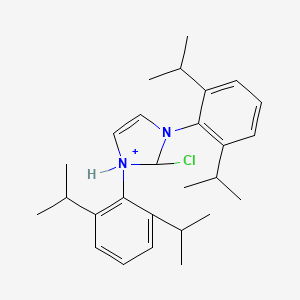
2-(4-Methylmorpholin-2-yl)ethan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylmorpholin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H17N2O2Cl2 It is a derivative of morpholine, a heterocyclic amine, and is commonly used in various scientific research applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylmorpholin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-methylmorpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acid catalysts like hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and safety.
化学反応の分析
Types of Reactions: 2-(4-Methylmorpholin-2-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides
Reduction: Secondary or tertiary amines
Substitution: Various substituted morpholine derivatives
科学的研究の応用
2-(4-Methylmorpholin-2-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(4-Methylmorpholin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including enzyme inhibition or activation and receptor modulation.
類似化合物との比較
- 2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride
- 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine hydrochloride
- 2-(4-Methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
Comparison: 2-(4-Methylmorpholin-2-yl)ethan-1-amine dihydrochloride stands out due to its unique combination of a morpholine ring and an ethylamine side chain, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
特性
分子式 |
C7H18Cl2N2O |
|---|---|
分子量 |
217.13 g/mol |
IUPAC名 |
2-(4-methylmorpholin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2O.2ClH/c1-9-4-5-10-7(6-9)2-3-8;;/h7H,2-6,8H2,1H3;2*1H |
InChIキー |
DPEQIFIZCASQHR-UHFFFAOYSA-N |
正規SMILES |
CN1CCOC(C1)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


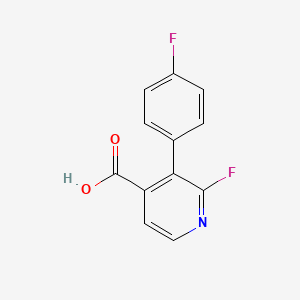
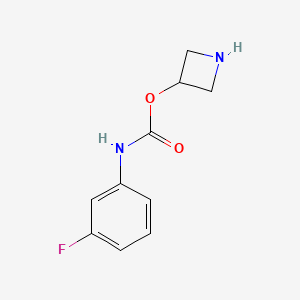
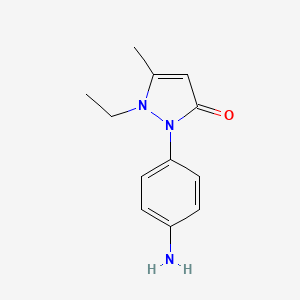
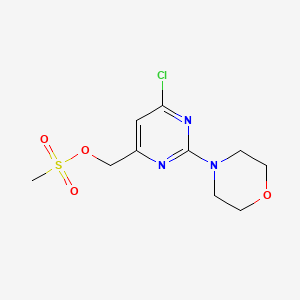

![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)

![12-hydroxy-1,10-bis(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934810.png)
